3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-ol

説明

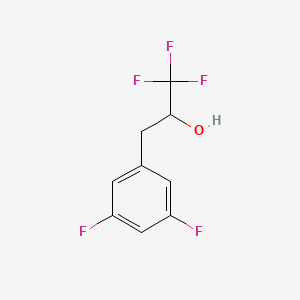

3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-ol is a fluorinated secondary alcohol characterized by a hydroxyl group at the C2 position, a trifluoromethyl group (CF₃) at C1, and a 3,5-difluorophenyl substituent at C3. Its molecular formula is C₉H₆F₅O (molar mass: 236.14 g/mol). This compound is part of a broader class of fluorinated alcohols, which are valued in organic synthesis, pharmaceuticals, and materials science due to their electron-withdrawing fluorine substituents and enhanced acidity compared to non-fluorinated analogs . Notably, CymitQuimica listed this compound as discontinued, though structural analogs remain available for specialized applications .

特性

分子式 |

C9H7F5O |

|---|---|

分子量 |

226.14 g/mol |

IUPAC名 |

3-(3,5-difluorophenyl)-1,1,1-trifluoropropan-2-ol |

InChI |

InChI=1S/C9H7F5O/c10-6-1-5(2-7(11)4-6)3-8(15)9(12,13)14/h1-2,4,8,15H,3H2 |

InChIキー |

AZYOMEQAMSPFEO-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C=C1F)F)CC(C(F)(F)F)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-ol can be achieved through several methods. One common approach involves the use of 3,5-difluorophenylboronic acid in a Suzuki–Miyaura coupling reaction . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve the fluorination of 1,3,5-trichlorobenzene followed by amination to introduce the necessary functional groups . This method is advantageous due to its high yield and cost-effectiveness.

化学反応の分析

Types of Reactions

3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

科学的研究の応用

3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:

作用機序

The mechanism of action of 3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with various biological molecules. For instance, it has been shown to bind to and inhibit the activity of enzymes like acetylcholinesterase and monoamine oxidase. These interactions can affect the breakdown and metabolism of neurotransmitters, influencing physiological processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared below with other fluorinated alcohols and ketones sharing key structural motifs, such as aromatic substitution patterns, fluorination density, and functional group placement.

Structural and Functional Group Variations

Key Comparative Insights

Fluorination Patterns

- Trifluoromethyl vs. Pentafluoro Chains : The trifluoromethyl group (CF₃) in the target compound enhances electron-withdrawing effects compared to analogs like UC418 (C₁₁H₁₃F₅O₃), which features a pentafluoro chain (CF₂-CF₃). This difference influences acidity and solubility .

- Aromatic Substitution : The 3,5-difluorophenyl group in the target compound provides symmetrical electron-withdrawing effects, contrasting with analogs like UC419 (3,5-dimethylphenyl) or DV772 (3-fluorophenyl), where substituents alter electronic and steric profiles .

Functional Group Positioning

- Primary vs. Secondary Alcohols : The hydroxyl group at C2 in the target compound distinguishes it from primary alcohols like DV772 or UC416. Secondary alcohols generally exhibit lower boiling points and altered reactivity in SN1/SN2 mechanisms .

- Ketone vs. Alcohol : The ketone analog (C₉H₆F₄O) lacks the hydroxyl group, reducing hydrogen-bonding capacity but increasing electrophilicity at the carbonyl carbon .

Physicochemical Properties

- Acidity: The CF₃ group in the target compound increases the acidity of the hydroxyl proton compared to non-fluorinated alcohols. This property is critical in catalytic applications or as a solvent (e.g., HFIP in ) .

- Thermal Stability : Fluorinated alcohols generally exhibit higher thermal stability. However, discontinuation of the target compound () may suggest synthesis challenges or stability issues under specific conditions.

Limitations

- Synthesis Complexity : High fluorination density (e.g., pentafluoro chains in UC418) often requires specialized reagents or conditions, increasing production costs .

生物活性

3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-ol is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article synthesizes available research findings regarding its biological activity, including enzyme inhibition, therapeutic potential, and relevant case studies.

- Molecular Formula : C9H8F5O

- Molecular Weight : 225.16 g/mol

- CAS Number : 1368215-27-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Acetylcholinesterase Inhibition : The compound has been shown to inhibit the enzyme acetylcholinesterase (AChE), which plays a crucial role in neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling.

- Anticonvulsant Activity : Preliminary studies indicate that analogues of this compound exhibit anticonvulsant properties. For instance, related compounds have demonstrated significant efficacy in reducing seizure activity in animal models .

Biological Activity Data

A summary of the biological activities and findings related to this compound is presented in the following table:

Study on Anticonvulsant Activity

In a study evaluating the anticonvulsant effects of various fluorinated compounds, it was found that certain analogues of this compound significantly reduced seizure activity in both maximal electroshock (MES) and subcutaneous metrazol (scMET) models. The therapeutic index for these compounds was notably high, indicating a favorable safety profile .

Study on AChE Inhibition

Research focused on the inhibition of AChE by fluorinated compounds revealed that this compound binds effectively to the active site of AChE. This interaction was assessed through various biochemical assays demonstrating a dose-dependent inhibition pattern.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。